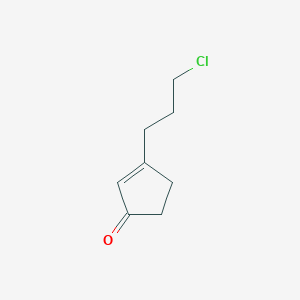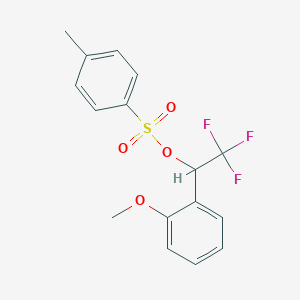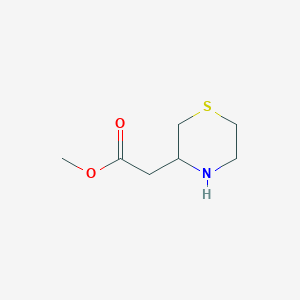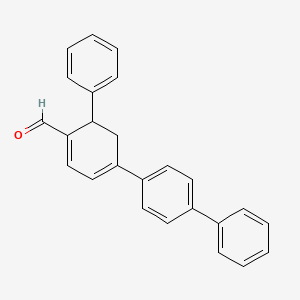
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with phenyl groups and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexa-1,3-diene Ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexa-1,3-diene ring.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Mecanismo De Acción
The mechanism of action of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new bonds.
Resonance Stabilization: The conjugated diene system provides resonance stabilization, making the compound more reactive in certain conditions.
Aromatic Substitution: The phenyl groups can undergo substitution reactions, altering the compound’s properties and interactions.
Comparación Con Compuestos Similares
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can be compared with similar compounds such as:
Benzaldehyde: Similar in having an aldehyde group but lacks the cyclohexa-1,3-diene ring and additional phenyl groups.
Cyclohexadiene Derivatives: Compounds with similar diene structures but different substituents, affecting their reactivity and applications.
Phenyl-substituted Aldehydes: Compounds with phenyl groups and aldehyde functionalities but different core structures.
The uniqueness of this compound lies in its combination of a conjugated diene system with multiple phenyl groups and an aldehyde functional group, providing a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C25H20O |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C25H20O/c26-18-24-16-15-23(17-25(24)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-16,18,25H,17H2 |
Clave InChI |
MQMIQZDGADFGQP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


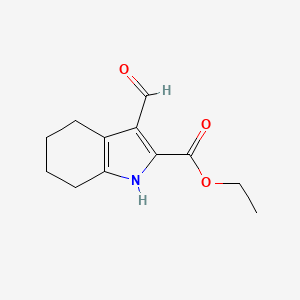

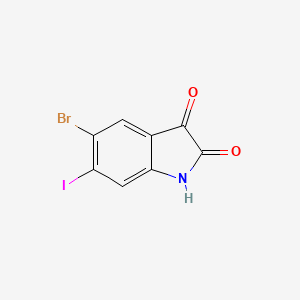
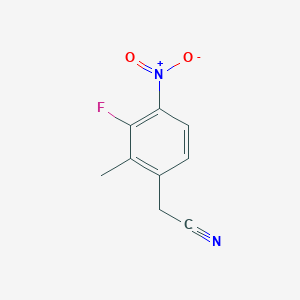

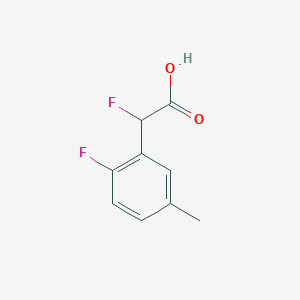

![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
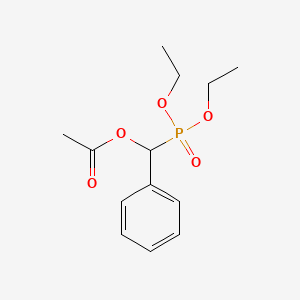

![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
